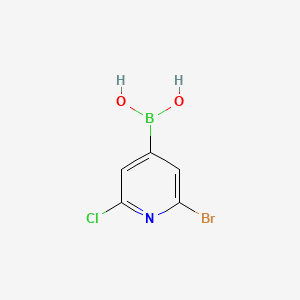
(2-Bromo-6-chloropyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-chloropyridin-4-YL)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at positions 2 and 6, respectively, and a boronic acid group at position 4. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-chloropyridin-4-YL)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-bromo-6-chloropyridine can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to handle organolithium chemistry, enabling efficient and high-throughput synthesis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-chloropyridin-4-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are used under mild conditions.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various heterocyclic compounds, depending on the nature of the coupling partner .
Scientific Research Applications
(2-Bromo-6-chloropyridin-4-YL)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center, which then couples with the halide partner to form the desired product .
Comparison with Similar Compounds
- (2-Bromo-4-chloropyridin-3-YL)boronic acid
- (2-Bromo-5-chloropyridin-4-YL)boronic acid
- (2-Bromo-6-fluoropyridin-4-YL)boronic acid
Uniqueness: (2-Bromo-6-chloropyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in cross-coupling reactions. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C5H4BBrClNO2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2-bromo-6-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
InChI Key |
ILGBMOAZESVMDW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
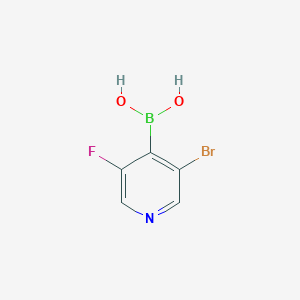
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)
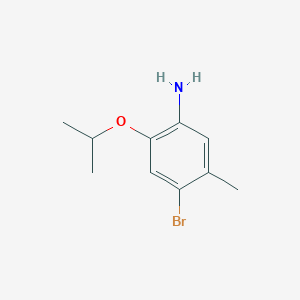


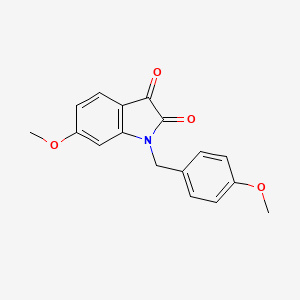

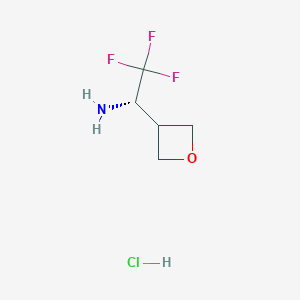
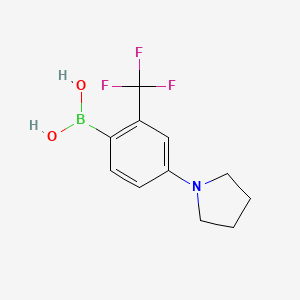
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
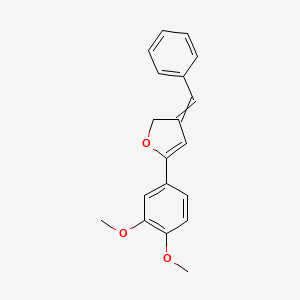
![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)
